

An In-depth Technical Guide to 8(S)-hydroxy-9(R)-Hexahydrocannabinol

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Compound of Interest

Compound Name: 8(S)-hydroxy-9(R)-
Hexahydrocannabinol

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This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data related to **8(S)-hydroxy-9(R)-hexahydrocannabinol** (8(S)-hydroxy-9(R)-HHC). It is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research.

Chemical Structure and Stereochemistry

8(S)-hydroxy-9(R)-Hexahydrocannabinol is a metabolite of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has gained attention in recent years.[1][2][3] HHC itself is a hydrogenated derivative of tetrahydrocannabinol (THC).[4][5] The hydrogenation process that creates HHC from THC results in the formation of a new stereocenter at the C9 position, leading to two diastereomers: (9R)-HHC and (9S)-HHC.[6][7]

The metabolism of HHC can occur at various positions on the molecule, including hydroxylation at the C8 position. This leads to the formation of four possible stereoisomers of 8-hydroxy-HHC: 8(R)-hydroxy-9(R)-HHC, 8(S)-hydroxy-9(S)-HHC, 8(S)-hydroxy-9(R)-HHC, and 8(R)-hydroxy-9(S)-HHC.[6]

The specific stereoisomer, 8(S)-hydroxy-9(R)-HHC, is characterized by an (S) configuration at the C8 position and an (R) configuration at the C9 position. Its formal chemical name is [6aR-(6a α ,8 β ,9 β ,10a β)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol.[1]

Key Structural Details:

Property	Value
Formal Name	[6aR-(6a α ,8 β ,9 β ,10a β)]-6a,7,8,9,10,10a-hexahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,8-diol[1]
Synonyms	8 α -hydroxy-9 α -Hexahydrocannabinol, 8 α -hydroxy-9(R)-Hexahydrocannabinol, 8 α -hydroxy-9 α -HHC, 8 α -hydroxy-9(R)-HHC[1]
Molecular Formula	C ₂₁ H ₃₂ O ₃ [1]
Formula Weight	332.5 g/mol [1]
CAS Number	74509-39-0[1]

Quantitative Data

Quantitative pharmacological data specifically for 8(S)-hydroxy-9(R)-HHC is limited in the public domain. However, to provide context, the following tables summarize the receptor binding affinities and functional activities of the parent HHC epimers, (9R)-HHC and (9S)-HHC, in comparison to Δ^9 -THC. The psychoactive effects of HHC are primarily attributed to the (9R)-HHC epimer.[6][8]

Table 1: Cannabinoid Receptor Binding Affinities (K_i, nM)

Compound	CB ₁ Receptor	CB ₂ Receptor
(9R)-HHC	15 nM \pm 0.8 nM[4]	13 nM \pm 0.4 nM[4]
(9S)-HHC	176 nM \pm 3.3 nM[4]	105 nM \pm 26 nM[4]
Δ^9 -THC	15 nM \pm 4.4 nM[4]	9.1 nM \pm 3.6 nM[4]

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM)

Compound	CB ₁ Receptor	CB ₂ Receptor
(9R)-HHC	3.4 nM ± 1.5 nM[4]	6.2 nM ± 2.1 nM[4]
(9S)-HHC	57 nM ± 19 nM[4]	55 nM ± 10 nM[4]
Δ ⁹ -THC	3.9 nM ± 0.5 nM[4]	2.5 nM ± 0.7 nM[4]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis, purification, and analysis of HHC and its metabolites.

Synthesis and Purification of HHC Diastereomers

Hexahydrocannabinol is typically synthesized through the hydrogenation of Δ⁸-THC or Δ⁹-THC. [5][9] The resulting product is a mixture of the (9R)-HHC and (9S)-HHC epimers.[5]

Protocol for Hydrogenation of THC:

- **Reaction Setup:** Dissolve Δ⁸-THC or Δ⁹-THC in a suitable solvent (e.g., ethanol, ethyl acetate).
- **Catalyst Addition:** Add a palladium on carbon (Pd/C) catalyst to the solution.
- **Hydrogenation:** Stir the mixture under a hydrogen gas atmosphere (1-5 bar) at a temperature ranging from 25°C to 50°C for 3 to 72 hours.[10]
- **Workup:** After the reaction is complete, dilute the mixture with a solvent like diethyl ether and wash with a saturated sodium bicarbonate solution. Collect the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

Purification of HHC Epimers: The separation of the (9R)-HHC and (9S)-HHC diastereomers is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC). [9]

- Column: A C18 column (e.g., Luna 5 μm C18, 100 \AA , 250 x 10 mm) is commonly used.[9]
- Mobile Phase: An isocratic elution with a mixture of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid) in an 80:20 ratio is effective.[9]
- Flow Rate: A flow rate of approximately 7.5 mL/min is used.[9]
- Detection: The eluting compounds are monitored using a UV detector at a wavelength of 228 nm.[9]

Analysis of Cannabinoids in Biological Matrices

The quantification of cannabinoids and their metabolites in biological samples such as plasma or urine is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique.[11][12]

Sample Preparation (Liquid-Liquid Extraction):

- Thaw plasma samples on ice.
- To 100 μL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).[11]
- Add 500 μL of a water-immiscible organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).[11]
- Vortex the mixture vigorously for 2 minutes to extract the cannabinoids into the organic layer. [11]
- Centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the mobile phase.[11]

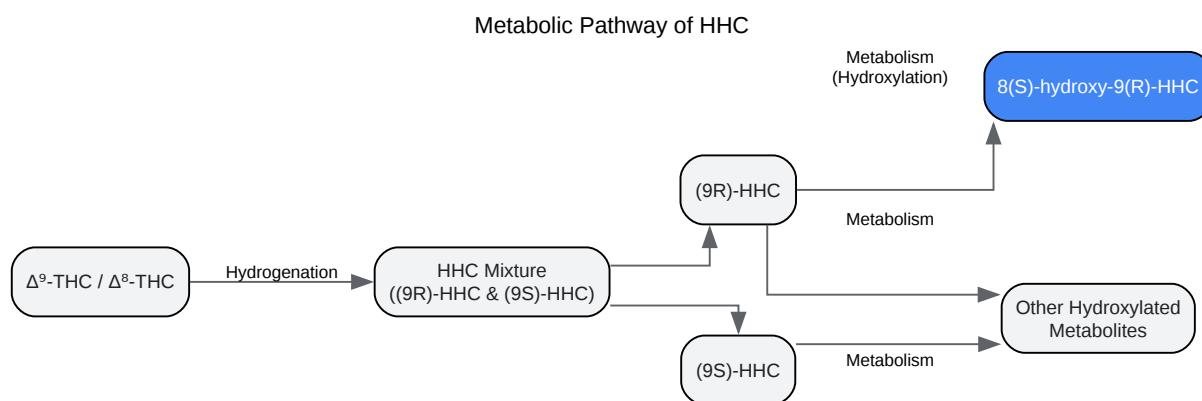
LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 μm) is typically used.[11]

- Mobile Phase A: Water with 0.1% formic acid.[11]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
- Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the cannabinoids.[11]
- Flow Rate: A typical flow rate is 0.4 mL/min.[11]
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray Ionization (ESI) in positive mode.[11]
 - Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. [11]

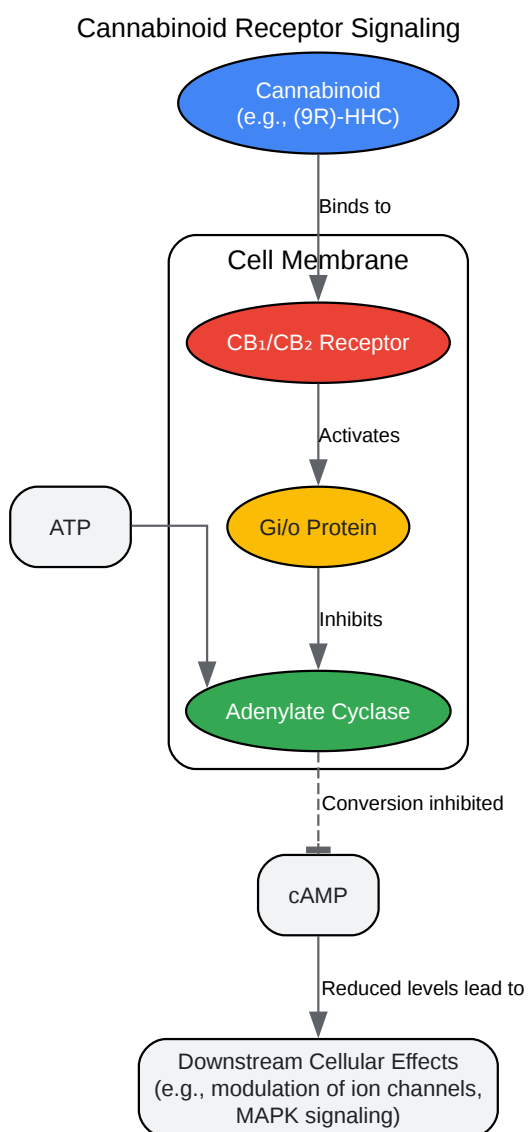
Visualizations

The following diagrams illustrate key pathways and workflows related to 8(S)-hydroxy-9(R)-HHC.



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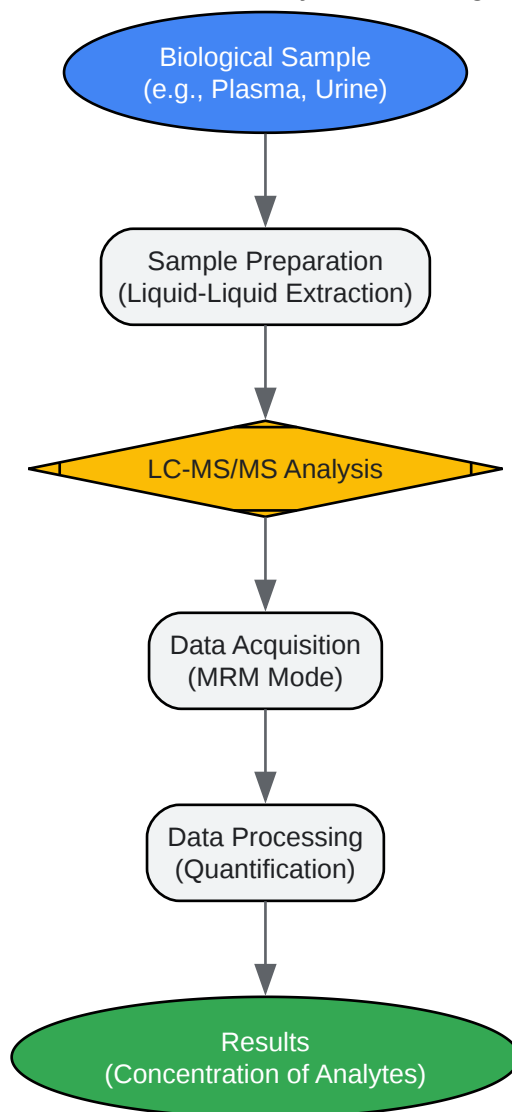
Caption: Metabolic pathway from THC to 8(S)-hydroxy-9(R)-HHC.



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Caption: Simplified G-protein coupled cannabinoid receptor signaling pathway.

Workflow for Cannabinoid Analysis in Biological Samples



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Caption: General experimental workflow for quantitative cannabinoid analysis.

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